N-(3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl)ethanesulfonamide
Description
Properties
IUPAC Name |
N-[3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O3S/c1-2-23(21,22)18-12-15(19-9-4-3-8-16(19)20)11-13-6-5-7-14(17)10-13/h5-7,10,15,18H,2-4,8-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZZEODAXDPKBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC(CC1=CC(=CC=C1)F)N2CCCCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl)ethanesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperidinone Core: The piperidinone core can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a nucleophile.
Attachment of the Ethanesulfonamide Group: The final step involves the reaction of the intermediate compound with ethanesulfonyl chloride in the presence of a base, such as triethylamine, to form the ethanesulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for improved scalability, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-(3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl)ethanesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-(3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl)ethanesulfonamide with structurally or functionally related sulfonamide derivatives and fluorinated compounds.
Key Observations:
Fluorinated Aromatic Rings: The 3-fluorophenyl group is shared with DDU86439 and AZD1152. In DDU86439, this moiety contributes to trypanocidal activity by enhancing target binding , while in AZD1152, it improves kinase selectivity . This suggests that the 3-fluorophenyl group in the target compound may similarly optimize pharmacokinetic or target-specific properties.
Sulfonamide Derivatives: N-(3-(Dimethylamino)propyl)ethanesulfonamide () lacks the fluorophenyl and oxopiperidinyl groups but shares the ethanesulfonamide motif. Its role as an intermediate in antimicrobial agents highlights the versatility of sulfonamides in drug design .
Oxopiperidinyl vs. Piperazine/Indazolyl Moieties :
- The 2-oxopiperidinyl group in the target compound distinguishes it from DDU86439’s indazolyl group. Piperidinyl derivatives are often associated with improved solubility and CNS penetration compared to bulkier heterocycles like indazole .
Biological Activity Trends: Fluorinated sulfonamides (e.g., AZD1152) frequently exhibit kinase inhibition or antiproliferative effects, while non-fluorinated analogs (e.g., 3-chloro-N-phenyl-phthalimide) are typically used in materials science .
Biological Activity
N-(3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl)ethanesulfonamide, also known by its CAS number 1421496-46-9, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₅FN₂O₂ |
| Molecular Weight | 320.4 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1421496-46-9 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical physiological processes. The compound is believed to modulate the activity of certain neurotransmitter receptors, which can influence neurological functions.
Key Mechanisms:
- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptor sites, particularly those related to neurotransmission.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to altered lipid metabolism and cholesterol absorption.
Anticholesterol Effects
Research indicates that compounds structurally similar to this compound exhibit significant cholesterol-lowering effects. For instance, studies have demonstrated that related compounds can reduce serum cholesterol levels in animal models by inhibiting intestinal cholesterol absorption .
Neuroprotective Properties
Recent studies suggest potential neuroprotective effects of this compound. In vitro experiments have shown that it can protect neuronal cells from oxidative stress-induced damage. This activity is likely linked to its ability to modulate pathways associated with neuroinflammation and apoptosis .
Case Studies and Research Findings
- Cholesterol Absorption Studies :
-
Neuroprotection :
- In a controlled laboratory setting, this compound was tested for its ability to prevent neuronal cell death. The findings revealed that the compound significantly reduced markers of oxidative stress in cultured neurons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
